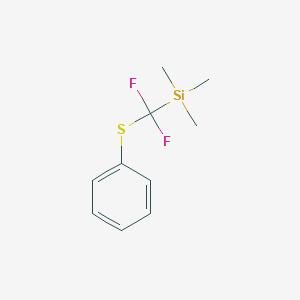
(Difluoro(feniltio)metil)trimetilsilano
Descripción general
Descripción
Synthesis Analysis
The synthesis of (Difluoro(phenylthio)methyl)trimethylsilane involves the fluoride-induced nucleophilic addition to the carbonyl group of Weinreb amides, leading to difluoro(phenylsulfanyl)methyl ketones. These ketones can be further converted into difluoromethyl ketones through selective reductive cleavage of the phenylsulfanyl group. This process highlights the compound's utility in incorporating difluoromethyl groups into organic molecules, offering a pathway to diversify molecular scaffolds with fluorinated functionalities (Phetcharawetch et al., 2017).
Molecular Structure Analysis
The molecular structure of (Difluoro(phenylthio)methyl)trimethylsilane and its derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide detailed insights into the compound's electronic and steric properties, which are crucial for understanding its reactivity and stability. The electronic effects of the difluoromethyl and phenylthio groups significantly influence the compound's chemical behavior, making it a valuable tool in synthetic chemistry.
Chemical Reactions and Properties
(Difluoro(phenylthio)methyl)trimethylsilane participates in electrophilic difluoro(phenylthio)methylation reactions, showcasing its reactivity towards various nucleophiles. This reactivity pattern is attributed to the unique properties of the difluoromethyl group, which acts as a nucleophilic difluoromethylating agent, allowing for the introduction of the difluoro(phenylthio)methyl group into carbonyl compounds with good yields. The versatility of this reagent in chemical transformations underscores its importance in the synthesis of fluorinated organic compounds (Betterley et al., 2013).
Physical Properties Analysis
The physical properties of (Difluoro(phenylthio)methyl)trimethylsilane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various synthetic applications. Understanding the physical characteristics helps in optimizing reaction conditions and solvent choices, facilitating the efficient use of this compound in chemical synthesis.
Chemical Properties Analysis
The chemical properties of (Difluoro(phenylthio)methyl)trimethylsilane, including its stability, reactivity, and selectivity in various chemical reactions, are critical for its application in organic synthesis. Its ability to act as a nucleophilic difluoromethylating agent opens up new avenues for the synthesis of difluorinated compounds. Moreover, its reactivity towards different functional groups allows for the selective introduction of fluorinated motifs into complex molecules, highlighting its utility in the development of fluorine-containing pharmaceuticals and agrochemicals.
For more in-depth insights into the synthesis, properties, and applications of (Difluoro(phenylthio)methyl)trimethylsilane, the following references provide valuable information:
Aplicaciones Científicas De Investigación
Procesos de Difluorometilación
(Difluoro(feniltio)metil)trimetilsilano se puede utilizar en procesos de difluorometilación. Estos procesos implican la formación de enlaces X–CF2H donde X puede ser C (sp), C (sp2), C (sp3), O, N o S . Este campo de investigación se ha beneficiado de la invención de múltiples reactivos de difluorometilación .
Fluoroalquilaciones
El compuesto se puede utilizar en fluoroalquilaciones. Las condiciones de activación suaves y versátiles de los reactivos de silicio, incluido this compound, los convierten en herramientas poderosas en el área de las fluoroalquilaciones .
Métodos de Transferencia de Grupos CF2
This compound se puede utilizar en métodos de transferencia de grupos CF2. Estos métodos son importantes para la síntesis de compuestos que contienen difluorometileno (CF2), que tienen aplicaciones en productos farmacéuticos, materiales y agroquímicos .
Adición Nucleofílica
Este compuesto se puede utilizar en reacciones de adición nucleofílica. Estas reacciones implican la adición de un nucleófilo a un electrófilo, lo que resulta en la formación de un nuevo enlace .
Sustitución Nucleofílica
This compound también se puede utilizar en reacciones de sustitución nucleofílica. En estas reacciones, un nucleófilo reemplaza un grupo saliente en una molécula .
Acoplamiento Cruzado Mediado por Metales
Este compuesto se puede utilizar en reacciones de acoplamiento cruzado mediado por metales. Estas reacciones implican el acoplamiento de dos grupos orgánicos diferentes con la ayuda de un catalizador metálico .
Acoplamiento Oxidativo de Alquinos Terminales
This compound se puede utilizar en el acoplamiento oxidativo de alquinos terminales. Este proceso implica el acoplamiento de dos moléculas de alquino para formar un nuevo compuesto .
Generación Catódica de Especies Reactivas
Finalmente, this compound se puede utilizar en la generación catódica de especies reactivas. Por ejemplo, la reducción catódica de sulfuro de bromodifluorometil fenilo utilizando o-ftalodinitrilo como mediador genera el radical (feniltio)difluorometil .
Mecanismo De Acción
Target of Action
(Difluoro(phenylthio)methyl)trimethylsilane is primarily used in difluoromethylation processes, where it acts on various targets. The primary targets of this compound are carbon atoms in different hybridization states (sp, sp2, sp3), oxygen, nitrogen, or sulfur . These targets play a crucial role in the formation of X–CF2H bonds, where X represents the aforementioned atoms .
Mode of Action
The compound interacts with its targets through various methods. It can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the construction of C (sp3)–CF2H bonds through electrophilic, nucleophilic, radical, and cross-coupling methods . It also contributes to the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Pharmacokinetics
Its impact on bioavailability is significant, as it facilitates the formation of difluoromethylene (cf2) containing compounds, which are important in pharmaceuticals, materials, and agrochemicals .
Result of Action
The result of the compound’s action is the formation of difluoromethylene (CF2) containing compounds. These compounds have significant applications in pharmaceuticals, materials, and agrochemicals . The compound also enables the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Direcciones Futuras
Future developments in the field of difluoromethylation should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation . In comparison to asymmetric trifluoromethylation, the field of stereoselective difluoromethylation remains underdeveloped .
Análisis Bioquímico
Biochemical Properties
(Difluoro(phenylthio)methyl)trimethylsilane plays a significant role in biochemical reactions, particularly in the field of difluoromethylation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to enhance the efficacy and selectivity of anticancer drugs, antibiotics, and antiviral agents. The nature of these interactions often involves the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur .
Cellular Effects
(Difluoro(phenylthio)methyl)trimethylsilane influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the efficacy of anticancer drugs by modulating cell signaling pathways and gene expression. Additionally, it has been used in drug development to improve the selectivity and potency of therapeutic agents.
Molecular Mechanism
The molecular mechanism of (Difluoro(phenylthio)methyl)trimethylsilane involves its ability to form stable bonds with biomolecules. It can participate in nucleophilic addition and substitution reactions, as well as metal-mediated cross-coupling reactions . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Difluoro(phenylthio)methyl)trimethylsilane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and at low temperatures (2-8°C)
Dosage Effects in Animal Models
The effects of (Difluoro(phenylthio)methyl)trimethylsilane vary with different dosages in animal models. At lower doses, it has been shown to enhance the efficacy of therapeutic agents without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies.
Metabolic Pathways
(Difluoro(phenylthio)methyl)trimethylsilane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For example, it can participate in difluoromethylation processes, which are crucial for the synthesis of pharmaceutical compounds . These interactions can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, (Difluoro(phenylthio)methyl)trimethylsilane is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of (Difluoro(phenylthio)methyl)trimethylsilane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect its activity and function within cells
Propiedades
IUPAC Name |
[difluoro(phenylsulfanyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLERGMVGBYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)
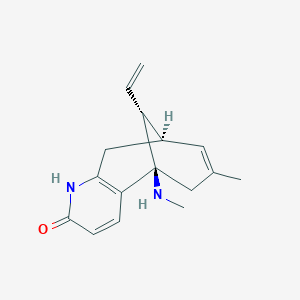
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)
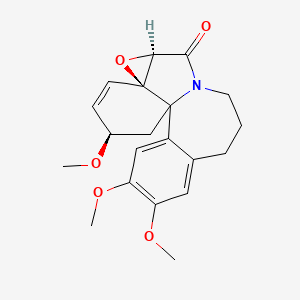

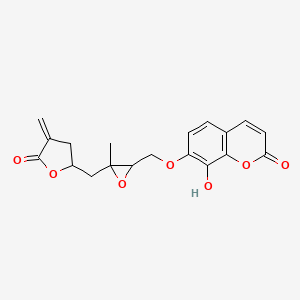
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1248868.png)
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)
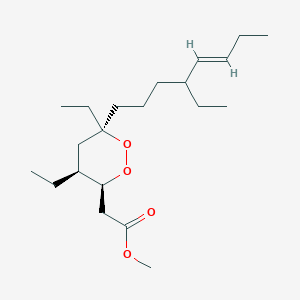



![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)